4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate
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Overview
Description
4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate is a synthetic organic compound belonging to the class of morpholine derivatives. Morpholine compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of tert-butyl and methyl groups in this compound enhances its stability and modifies its reactivity, making it a valuable compound for various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethylamine with an appropriate dihaloalkane, such as 1,2-dibromoethane, under basic conditions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Carboxylation: The final step involves the carboxylation of the morpholine ring. This can be achieved by reacting the intermediate with carbon dioxide under high pressure and temperature, often in the presence of a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated morpholine derivatives.
Scientific Research Applications
4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of 4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl and methyl groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl 2-methyl morpholine-2,4-dicarboxylate
- 3,5-dimethylmorpholine-4-carboxylate
- 2,4-dimethylmorpholine-3,5-dicarboxylate
Uniqueness
4-tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of tert-butyl and methyl groups enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
2639403-98-6 |
---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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